4-chloro-N-(3-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(3-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a useful research compound. Its molecular formula is C21H17ClN4O2 and its molecular weight is 392.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Structure and Formation : A study by Quiroga et al. (1999) focused on the chemical structure of closely related compounds, including their formation and tautomeric structures in solution and in crystal structures. This research contributes to understanding the fundamental chemical properties of similar pyrazolo[3,4-b]pyridines (Quiroga et al., 1999).
Cytotoxicity : Hassan, Hafez, and Osman (2014) synthesized derivatives of pyrazolo[1,5-a]pyrimidine and evaluated their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This research highlights the potential medical applications of these compounds in cancer research (Hassan, Hafez, & Osman, 2014).
Crystal Structure Analysis : Swamy et al. (2013) conducted studies on the crystal structure of methyl- and chloro-substituted analogues, highlighting the significance of structural analysis in understanding the properties of these compounds (Swamy et al., 2013).
Antimicrobial Evaluation : A study by Altalbawy (2013) explored the synthesis of novel bis-α,β-unsaturated ketones, fused thieno[2,3-b]pyridine, and pyrazolo[3,4-b]pyridine derivatives, evaluating their antimicrobial properties. This indicates the potential use of these compounds in antimicrobial applications (Altalbawy, 2013).
Antiviral Activity : Bernardino et al. (2007) synthesized carboxylic acid derivatives of pyrazolo[3,4-b]pyridine and investigated their inhibitory effects on various viruses, demonstrating their potential as antiviral agents (Bernardino et al., 2007).
Supramolecular Aggregation : A 2007 study by Low et al. focused on the supramolecular aggregation in pyrazolo[3,4-b]pyridine derivatives. This research is vital for understanding the larger-scale interactions of these molecules (Low et al., 2007).
Synthetic Methods and Reactions : Various studies have been conducted on the synthesis and reactions of pyrazolo[3,4-b]pyridine derivatives, contributing to the development of new synthetic methods and understanding of their chemical reactivity. For example, Drev et al. (2014) explored the synthesis of pyrazolo[3,4-d]pyrimidine and related compounds (Drev et al., 2014).
Corrosion Inhibitors : A study by Dandia et al. (2013) investigated pyrazolopyridine derivatives as potential corrosion inhibitors for mild steel, demonstrating their application in materials science (Dandia et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for a compound like this would likely involve further study to fully understand its properties and potential uses. This could include more detailed studies of its synthesis, reactions, and mechanism of action, as well as potential applications in fields like medicine or materials science .
Properties
IUPAC Name |
4-chloro-N-(3-methoxyphenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O2/c1-13-18-19(22)17(21(27)24-14-7-6-10-16(11-14)28-2)12-23-20(18)26(25-13)15-8-4-3-5-9-15/h3-12H,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRORWTGVMXJSNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)NC3=CC(=CC=C3)OC)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.